Tetrakis(triethylphosphine)platinum
Description
Properties
Molecular Formula |
C24H60P4Pt |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
platinum;triethylphosphane |
InChI |
InChI=1S/4C6H15P.Pt/c4*1-4-7(5-2)6-3;/h4*4-6H2,1-3H3; |
InChI Key |
DYQNWGKJOFYBID-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
Origin of Product |
United States |
Preparation Methods
Reactions of Tetrakis(triphenylphosphine)platinum(0)
Tetrakis(triphenylphosphine)platinum(0) undergoes several reactions that yield platinum(II) derivatives when exposed to oxidants:
\$$Pt(PPh3)4 + Cl2 \rightarrow *cis*-PtCl2(PPh3)2 + 2PPh_3\$$
With mineral acids, it forms hydride complexes:
\$$Pt(PPh3)4 + HCl \rightarrow trans-PtCl(H)(PPh3)2 + 2PPh_3\$$
The reaction with oxygen produces a dioxygen complex:
\$$Pt(PPh3)4 + O2 \rightarrow Pt(\eta^2-O2)(PPh3)2 + 2PPh_3\$$
This complex serves as a precursor to an ethylene complex:
\$$Pt(\eta^2-O2)(PPh3)2 + C2H4 \rightarrow Pt(\eta^2-C2H4)(PPh3)2 + "NaBH2(OH)_2"\$$
Stability of Palladium Tetrakis(triphenylphosphine)
Palladium tetrakis(triphenylphosphine) prepared by conventional methods loses activity when exposed to air or during storage, even under a nitrogen atmosphere. Stable crystalline palladium tetrakis(triphenylphosphine) can be obtained by washing palladium tetrakis(triphenylphosphine) with hydrocarbon solvents to remove any remaining alcohols.
Data Tables
Since there is no data available regarding tetrakis(triethylphosphine)platinum, data from similar compounds are used.
Powder X-Ray Diffraction Data for Crystalline Palladium Tetrakis(triphenylphosphine)
| d (Lattice distance) | I/I1 (Relative strength) |
|---|---|
| 4.42 | strong |
| 10.45 | medium |
Powder X-Ray Pattern of the Product
| d (Lattice distance) | I/I.sub.1 (Relative strength) |
|---|---|
| 4.28 | 8 |
| 4.42 | 100 |
| 9.68 | 7 |
| 10.45 | 24 |
Activity Comparison of Palladium Tetrakis(triphenylphosphine)
| GB product | SM product | |
|---|---|---|
| Conversion | 25.5% | 79.9% |
Chemical Reactions Analysis
Types of Reactions: Tetrakis(triethylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine (Cl₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Platinum(II) chloride complexes or platinum(IV) oxide complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New platinum complexes with different ligands.
Scientific Research Applications
Tetrakis(triethylphosphine)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes. It also serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which Tetrakis(triethylphosphine)platinum exerts its effects involves the coordination of the platinum center to various substrates. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to potential biological effects.
Comparison with Similar Compounds
Key Differences:
Mechanistic Insights :
- Pt(PPh₃)₄ is less reactive toward sterically hindered substrates due to bulky PPh₃ ligands, whereas Pt[P(C₂H₅)₃]₄ facilitates faster oxidative additions .
- In fluoro-olefin reactions, Pt(PPh₃)₄ forms rigid "metallocyclopropane" structures, while Pt[P(C₂H₅)₃]₄ may exhibit greater ligand lability .
cis-Dichlorobis(triethylphosphine)platinum(II) [PtCl₂(PEt₃)₂]
Key Differences:
Research Findings :
- PtCl₂(PEt₃)₂ is air-stable and used in medicinal chemistry, whereas Pt[P(C₂H₅)₃]₄ is sensitive to oxidation and requires inert handling .
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Key Differences:
Mechanistic Insights :
- Pd(PPh₃)₄ is preferred for carbon-carbon bond formations due to faster oxidative addition rates, while Pt[P(C₂H₅)₃]₄ excels in niche applications like micelle templating .
Biological Activity
Tetrakis(triethylphosphine)platinum, commonly referred to as [Pt(PEt₃)₄], is a platinum(0) complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of platinum(II) chloride with triethylphosphine in the presence of a reducing agent, typically sodium borohydride. The reaction is conducted under inert atmospheric conditions to prevent oxidation.
Synthetic Route:
- Reactants: Platinum(II) chloride (PtCl₂), triethylphosphine (PEt₃), sodium borohydride (NaBH₄).
- Procedure:
- Dissolve PtCl₂ in a suitable solvent (e.g., ethanol).
- Add an excess of triethylphosphine.
- Slowly introduce NaBH₄ while stirring at room temperature until the reaction completes, yielding a precipitate of this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. The coordination of the platinum center with these biomolecules can lead to significant biological effects:
- DNA Interaction: The compound can bind to DNA bases, resulting in structural modifications that may trigger cellular responses such as apoptosis or cell cycle arrest.
- Protein Binding: Interactions with proteins can alter their function, potentially affecting signaling pathways involved in cancer progression.
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines by disrupting cellular processes.
Case Study Highlights:
- Cell Line Studies: In vitro studies demonstrated that this compound effectively inhibited the growth of human cancer cell lines, including ovarian and lung cancer cells.
- Mechanistic Insights: The compound was found to induce DNA damage and activate stress response pathways in treated cells, leading to increased apoptosis rates compared to untreated controls.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar platinum complexes:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Tetrakis(triphenylphosphine)platinum | Pt(PPh₃)₄ | Exhibits different steric and electronic properties; used in catalysis. |
| Tris(triphenylphosphine)platinum | Pt(PPh₃)₃ | Less steric hindrance; potential for different biological interactions. |
| Bis(triphenylphosphine)platinum(II) | Pt(PPh₃)₂Cl₂ | Often used in coordination chemistry; less reactive than tetrakis derivatives. |
Research Findings
Recent studies have focused on the catalytic and biological applications of this compound:
- Catalytic Applications: It serves as an effective catalyst in organic reactions such as hydrogenation and hydroformylation, enhancing selectivity and reaction rates.
- Biological Investigations: Ongoing research aims to elucidate its full potential as an anticancer agent and its mechanisms of interaction with cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
